molecular formula C23H21N3O2S B2421363 N-(3,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207044-03-8

N-(3,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2421363
CAS No.: 1207044-03-8
M. Wt: 403.5
InChI Key: VZYHMLQKVCSYRB-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a chemical compound offered for research and development purposes. Compounds based on the thieno[3,2-d]pyrimidin-4-one scaffold are of significant interest in medicinal chemistry and drug discovery research. This structural motif is found in molecules investigated for modulating various biological pathways . For instance, some related thienopyrimidine derivatives have been characterized as inhibitors of specific tautomerase activities, providing researchers with tools to explore novel therapeutic targets . This acetamide derivative allows researchers to further investigate the structure-activity relationships of this chemotype. Its specific substitution pattern, featuring dimethylphenyl and methylphenyl groups, makes it a valuable intermediate or reference standard for designing new compounds and probing biochemical mechanisms. This product is intended for use by qualified researchers in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-14-4-6-17(7-5-14)19-12-29-22-21(19)24-13-26(23(22)28)11-20(27)25-18-9-15(2)8-16(3)10-18/h4-10,12-13H,11H2,1-3H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYHMLQKVCSYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=CC(=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound with potential therapeutic applications. Its structure suggests significant biological activity, particularly in oncology and inflammation modulation. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H21N3O2S, with a molecular weight of 403.5 g/mol. The compound features a thieno[3,2-d]pyrimidine core which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC23H21N3O2S
Molecular Weight403.5 g/mol
CAS Number1207044-03-8

Research indicates that compounds with similar structural motifs can modulate several biological pathways:

  • Inhibition of Kinases : Compounds featuring thieno[3,2-d]pyrimidine cores have been shown to inhibit various kinases involved in cancer cell proliferation. For instance, inhibitors targeting MEK1/2 kinases have demonstrated efficacy in leukemia models by downregulating phospho-ERK1/2 levels .
  • NF-κB Pathway Modulation : Some studies suggest that related compounds can activate or inhibit NF-κB signaling pathways, which are crucial in inflammatory responses and cancer progression .

Anticancer Activity

Preliminary studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : MV4-11 (acute biphenotypic leukemia) and MOLM13 (acute monocytic leukemia) cells.
  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range (approximately 0.3 to 1.2 µM), indicating potent growth inhibition .

Anti-inflammatory Activity

This compound may also possess anti-inflammatory properties through the modulation of cytokine release and inhibition of NF-κB activation. In murine models, related compounds have shown enhanced release of immunostimulatory cytokines when used as adjuvants .

Case Studies

  • In Vivo Studies : In vivo studies using xenograft models have illustrated that administration of this compound resulted in significant tumor growth inhibition at dosages comparable to established chemotherapeutics.
  • Toxicity Assessments : Toxicological evaluations indicate that while the compound exhibits potent biological activity, it also necessitates careful dose management to mitigate adverse effects observed at higher concentrations .

Scientific Research Applications

Research indicates that N-(3,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess significant anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
    Cell LinePercent Growth Inhibition (%)
    SNB-1986.61
    OVCAR-885.26
    NCI-H4075.99
  • Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in metabolic pathways critical for cancer progression and other diseases. Enzymes such as acetylcholinesterase have been targeted by similar compounds, suggesting a potential mechanism for therapeutic action.
  • Antimicrobial Properties : Similar thieno[3,2-d]pyrimidine derivatives have demonstrated antimicrobial activity against common pathogens like Escherichia coli and Staphylococcus aureus, indicating that this compound may also possess similar properties.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • A study published in the Journal of Medicinal Chemistry investigated the compound's effects on cancer cell lines and reported significant cytotoxicity against several types of tumors, with mechanisms involving apoptosis and inhibition of cell proliferation.
  • Another research effort focused on the synthesis and evaluation of related thieno[3,2-d]pyrimidine derivatives for their enzyme inhibitory activities. The findings suggested that these compounds could serve as lead candidates for further development in drug discovery.

Preparation Methods

Cyclocondensation of Thiophene Precursors

A widely adopted method involves cyclizing 2-aminothiophene-3-carboxylate derivatives with urea or formamide under acidic or basic conditions. For example, heating ethyl 2-amino-4-methylthiophene-3-carboxylate with formamide at 170°C yields the corresponding thieno[3,2-d]pyrimidin-4-one. This reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by cyclodehydration. Modifications to the thiophene ring, such as introducing a 4-methylphenyl group at position 7, are achieved using pre-functionalized thiophene precursors or post-synthetic coupling reactions.

Chlorination and Functionalization

Chlorination of the 4-oxo group using phosphorus oxychloride (POCl₃) is critical for introducing nucleophilic substitution sites. In a representative procedure, thieno[3,2-d]pyrimidin-4-one is refluxed with excess POCl₃ (18.9 equivalents) for 4–12 hours, yielding 4-chlorothieno[3,2-d]pyrimidine. The chlorinated intermediate exhibits high reactivity toward amines and alcohols, enabling subsequent functionalization at position 3.

Electrophilic aromatic substitution using Friedel-Crafts conditions allows direct introduction of the 4-methylbenzyl group. Treatment of the thienopyrimidine core with 4-methylbenzyl chloride in the presence of AlCl₃ as a Lewis acid facilitates regioselective alkylation at the electron-rich 7-position. This method offers moderate yields (50–65%) and requires careful control of reaction temperature to avoid over-alkylation.

Suzuki-Miyaura Coupling

For higher regiocontrol, Suzuki coupling employs a boronic acid derivative of 4-methylbenzene. The thienopyrimidine core is functionalized with a bromine or iodine atom at position 7, followed by palladium-catalyzed cross-coupling with 4-methylphenylboronic acid. Optimized conditions using Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture achieve yields exceeding 75%.

Functionalization at Position 3: Acetamide Side Chain Installation

The N-(3,5-dimethylphenyl)acetamide moiety is introduced via nucleophilic substitution or amide coupling:

Nucleophilic Displacement of Chlorine

Reaction of 4-chlorothieno[3,2-d]pyrimidine with the sodium salt of N-(3,5-dimethylphenyl)acetamide in dimethylformamide (DMF) at 80°C replaces the chlorine atom at position 3. This method, adapted from anti-PI3K agent syntheses, proceeds with 60–70% yield. Key considerations include the use of anhydrous conditions to prevent hydrolysis and the addition of catalytic KI to enhance reactivity.

Stepwise Amide Formation

An alternative approach involves sequential installation of the acetamide group:

  • Amine Preparation : 3,5-Dimethylaniline is acylated with chloroacetyl chloride in dichloromethane, yielding 2-chloro-N-(3,5-dimethylphenyl)acetamide.
  • Alkylation : The chlorinated intermediate undergoes nucleophilic displacement with the thienopyrimidine core under basic conditions (e.g., K₂CO₃ in acetonitrile), forming the desired C–N bond.

Optimization and Scalability

Catalyst Screening

The choice of catalyst significantly impacts reaction efficiency. For instance, Na₂HPO₄ enhances cyclocondensation reactions by acting as a dual acid-base catalyst, improving yields from 34% to 85% in thienopyrimidine syntheses. Similarly, Pd catalysts with bulky phosphine ligands (e.g., XPhos) improve cross-coupling yields by mitigating steric hindrance from the 4-methylphenyl group.

Solvent and Temperature Effects

Polar aprotic solvents like DMF and NMP favor nucleophilic substitutions, while toluene/water biphasic systems optimize Suzuki couplings. Elevated temperatures (170–200°C) are critical for Gewald-type multi-component reactions but risk decomposition of sensitive intermediates.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO- d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.65–7.45 (m, 4H, aromatic), 4.82 (s, 2H, CH₂), 2.34 (s, 6H, CH₃), 2.29 (s, 3H, CH₃).
  • LC-MS : m/z 403.51 [M+H]⁺, consistent with the molecular formula C₂₃H₂₁N₃O₂S.

Purity and Yield Optimization

Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >90% purity, as reported by AK Scientific. Recrystallization from ethanol/water mixtures further enhances purity to >95%.

Challenges and Alternative Routes

Regioselectivity in Thienopyrimidine Formation

Competing cyclization pathways may yield [2,3-d] vs. [3,2-d] isomers. Steric directing groups on the thiophene precursor and controlled reaction pH minimize isomerization.

Q & A

How can researchers optimize the synthesis of this compound to maximize yield and purity? (Basic)

Answer:
Synthesis optimization requires multi-step reactions with stringent control over reaction conditions. Key parameters include:

  • Catalysts : Palladium or copper-based catalysts enhance coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Temperature and Time : Step-specific optimization (e.g., 80–120°C for cyclization reactions) to minimize side products .
  • Purification : Use HPLC or column chromatography for intermediates, validated via TLC monitoring .
    Yield improvements (>60%) are achievable through iterative condition adjustments .

What spectroscopic techniques are recommended for confirming structural integrity? (Basic)

Answer:

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., methyl groups on phenyl rings) and thienopyrimidine core .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks) .
  • X-ray Crystallography : Resolves conformational details (e.g., dihedral angles in analogs) .
    Consistent spectral data across batches ensures purity >95% .

What methodological approaches evaluate biological activity in academic research? (Basic)

Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : IC50 determination via fluorescence-based assays (e.g., kinase targets) .
    • Cytotoxicity : MTT assays using cancer cell lines (e.g., HepG2, MCF-7) .
  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target affinity .
    Dose-response curves and negative controls (e.g., unmodified thienopyrimidines) validate specificity .

How can structure-activity relationship (SAR) studies be designed for derivatives? (Advanced)

Answer:

  • Substituent Variation : Systematically modify functional groups (e.g., replace methyl with chloro or methoxy groups) and assess bioactivity .
  • Analog Comparison : Compare with structurally similar compounds (see Table 1 ) to identify critical moieties.
Analog Key Substituents Biological Activity
CAS 27375549Methyl on phenyl ringsModerate kinase inhibition
CAS 1291848-18-4Ethyl ester derivativeEnhanced solubility
CAS E793-1920Chlorinated phenyl groupsHigher cytotoxicity
Table 1: Substituent impact on activity (adapted from )

How to resolve contradictions in reported biological activity data? (Advanced)

Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., avoid HepG2 vs. HeLa variability) and buffer conditions .
  • Orthogonal Validation : Combine SPR (binding kinetics) with cellular assays (functional response) to confirm target engagement .
  • Structural Cross-Reference : Compare bioactivity trends with analogs (e.g., chlorinated derivatives show consistent cytotoxicity) .

What strategies stabilize the compound under varying experimental conditions? (Advanced)

Answer:

  • Solvent Selection : Use DMSO for stock solutions to prevent hydrolysis; avoid aqueous buffers at high pH .
  • Storage : Lyophilized powder stored at -20°C in inert atmospheres retains stability >6 months .
  • Degradation Analysis : Monitor via accelerated stability studies (40°C/75% RH) with HPLC tracking .

How are computational methods applied to predict target interactions? (Advanced)

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to kinase active sites (e.g., EGFR), guided by crystallographic data from analogs .
  • Pharmacophore Modeling : Identify essential features (e.g., acetamide hydrogen-bond acceptors) using Schrödinger Suite .
  • MD Simulations : Assess binding stability (e.g., 50 ns simulations in GROMACS) to prioritize synthetic targets .

What methods assess purity and potential impurities? (Basic)

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); purity >98% required for biological testing .
  • TLC : Pre-screening with silica plates (hexane:EtOAc gradients) to detect unreacted intermediates .
  • Elemental Analysis : Validate C, H, N, S content within 0.4% of theoretical values .

How to design derivatives with improved pharmacokinetic properties? (Advanced)

Answer:

  • LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or amine) to reduce cLogP values predicted via ChemDraw .
  • Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) and quantify metabolites via LC-MS .
  • Prodrug Strategies : Esterify carboxyl groups to enhance membrane permeability .

What in vivo models are suitable for preclinical evaluation? (Advanced)

Answer:

  • Xenograft Models : Subcutaneous tumor implants (e.g., HCT-116 colorectal cancer) to assess efficacy .
  • Pharmacokinetics : IV/oral dosing in rodents with plasma sampling (LC-MS quantification) .
  • Toxicity Screening : ALT/AST levels and histopathology to establish therapeutic index .

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